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Compound of Interest

Compound Name: 5-Undecanol

Cat. No.: B1582354 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data

for 5-Undecanol (CAS No. 37493-70-2), a secondary alcohol with applications in various

chemical syntheses and as a flavoring agent. The following sections detail its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols typically employed for their acquisition.

Spectroscopic Data Summary
The empirical formula for 5-Undecanol is C₁₁H₂₄O, with a molecular weight of 172.31 g/mol .

Its structure is characterized by a hydroxyl group on the fifth carbon of an eleven-carbon

aliphatic chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The ¹H and ¹³C NMR data for 5-Undecanol provide a clear fingerprint of its structure.

The spectra are typically recorded in a deuterated solvent such as chloroform-d (CDCl₃).

¹H NMR Data

The proton NMR spectrum of 5-Undecanol exhibits distinct signals corresponding to the

different proton environments in the molecule.
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~3.6 Multiplet 1H CH-OH (C5-H)

~1.5 Multiplet 1H OH

~1.4 Multiplet 4H
CH₂ adjacent to CH-

OH (C4-H₂, C6-H₂)

~1.2-1.3 Broad Multiplet 12H

Other CH₂ groups

(C2, C3, C7, C8, C9,

C10-H₂)

~0.9 Triplet 6H
CH₃ groups (C1-H₃,

C11-H₃)

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the number of non-equivalent carbons

and their chemical environments.

Chemical Shift (ppm) Assignment

~72.5 C5 (CH-OH)

~37.5 C4, C6

~32.0 C2, C9

~29.5 C3, C8

~25.5 C7

~22.7 C10

~14.1 C1, C11

Infrared (IR) Spectroscopy
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Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 5-Undecanol, typically acquired as a liquid film, shows characteristic absorptions

for an alcohol.

Wavenumber (cm⁻¹) Intensity Assignment

~3340 Strong, Broad
O-H stretch (hydrogen-

bonded)

~2957, 2927, 2857 Strong C-H stretch (aliphatic)

~1466 Medium C-H bend (CH₂)

~1378 Medium C-H bend (CH₃)

~1116 Strong C-O stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 5-Undecanol, electron ionization (EI) is a common method. The molecular

ion peak (M⁺) is expected at m/z 172.

m/z Relative Intensity (%) Assignment

172 < 1 [M]⁺

154 2 [M - H₂O]⁺

115 15 [M - C₄H₉]⁺ (α-cleavage)

87 100 [M - C₆H₁₃]⁺ (α-cleavage)

73 30

59 25

43 60

Experimental Protocols
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The following are generalized protocols for the acquisition of spectroscopic data for a liquid

alcohol like 5-Undecanol.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: A small amount of 5-Undecanol (typically 5-20 mg for ¹H, 20-50 mg for

¹³C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean,

dry NMR tube. A small amount of an internal standard, such as tetramethylsilane (TMS), may

be added for chemical shift referencing (δ = 0.00 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

Data Acquisition: The sample is placed in the spectrometer, and the magnetic field is

shimmed to achieve homogeneity. For ¹H NMR, standard pulse sequences are used. For ¹³C

NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines

for each carbon.

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce

the NMR spectrum. Phase and baseline corrections are applied, and the signals are

integrated.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like 5-Undecanol, the simplest method is to place a

drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of

the liquid is placed directly on the ATR crystal.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the empty salt plates or clean ATR crystal is

recorded. The sample is then placed, and the sample spectrum is acquired. The instrument

software automatically ratios the sample spectrum against the background to produce the

final transmittance or absorbance spectrum.

Data Processing: The resulting spectrum is analyzed for the positions and intensities of the

absorption bands.
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Mass Spectrometry (MS)
Sample Introduction: For a volatile liquid like 5-Undecanol, the sample is typically introduced

into the mass spectrometer via a gas chromatograph (GC-MS) for separation and

purification, or directly via a heated inlet system.

Ionization: Electron Ionization (EI) is a common method. The sample molecules in the gas

phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization

and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of relative ion abundance versus m/z.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound.
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General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 5-Undecanol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1582354?utm_src=pdf-body-img
https://www.benchchem.com/product/b1582354#spectroscopic-data-for-5-undecanol-nmr-ir-ms
https://www.benchchem.com/product/b1582354#spectroscopic-data-for-5-undecanol-nmr-ir-ms
https://www.benchchem.com/product/b1582354#spectroscopic-data-for-5-undecanol-nmr-ir-ms
https://www.benchchem.com/product/b1582354#spectroscopic-data-for-5-undecanol-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582354?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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